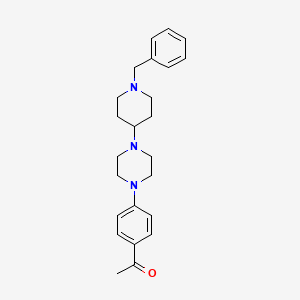

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-, is a synthetic compound with a variety of applications in both scientific research and industrial uses. It is a colorless, odorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. Piperazine has been used for decades in the pharmaceutical industry, and it has recently become a popular tool in scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Piperazine derivatives demonstrate notable potential in cancer treatment. For instance, certain piperazine and triphenyl derivatives have been tested against K-562 human chronic myelogenous leukemia cells, showing significant inhibition of cell proliferation and induction of erythroid differentiation (Saab et al., 2013). Similarly, 1,2,4-triazine derivatives bearing piperazine amide moieties have been investigated for their anticancer activities, particularly against breast cancer cells, showing promising antiproliferative effects (Yurttaş et al., 2014).

Treatment of Neurological Disorders

Piperazine derivatives are researched for their potential in treating neurological disorders. For example, they have been explored for anti-acetylcholinesterase activity, which is relevant in conditions like Alzheimer’s disease. Specific derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown substantial anti-acetylcholinesterase activity, which could contribute to the development of antidementia agents (Sugimoto et al., 1990).

Antimicrobial and Antifungal Effects

Piperazine derivatives have shown antimicrobial and antifungal properties. A study on novel 1,4-disubstituted piperazines evaluated their antibacterial activities, indicating enhanced antimicrobial effects against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives are crucial for their application in various fields. Studies like the synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines provide vital information for the development of new compounds with potential therapeutic uses (Little & Vaughan, 2014).

Role in Diabetes Treatment

Piperazine derivatives have been identified as new antidiabetic compounds. Research on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines has led to the identification of potent antidiabetic agents that significantly increase insulin secretion (Le Bihan et al., 1999).

Metabolism and Drug Development

Understanding the metabolism of piperazine derivatives is essential for drug development. Studies on the metabolism of compounds like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride provide insights into their behavior in biological systems, aiding in the development of anticancer drugs with lower toxicity (Jiang et al., 2007).

Eigenschaften

IUPAC Name |

1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICPEZNWDBEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)